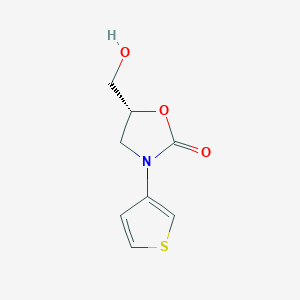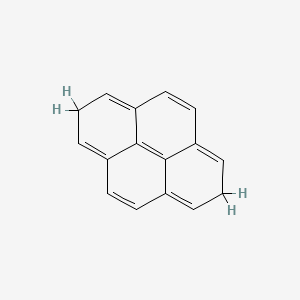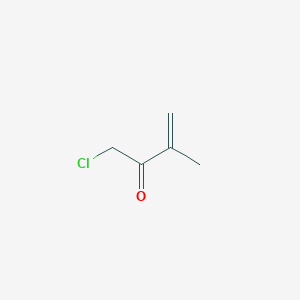
3-Cyclopentene-1,2-dione, 3-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentene-1,2-dione, 3-ethyl- is an organic compound characterized by a five-membered ring structure with two carbonyl groups at positions 1 and 2, and an ethyl group at position 3. This compound is part of the cyclopentene family, which is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1,2-dione, 3-ethyl- can be achieved through various methods. One common approach involves the Michael addition of thiol-containing tags or linkers to 4-cyclopentene-1,3-dione . This method is highly efficient and straightforward, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for 3-Cyclopentene-1,2-dione, 3-ethyl- are not well-documented, the general principles of cycloaddition reactions and Michael additions can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopentene-1,2-dione, 3-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other functional groups.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
3-Cyclopentene-1,2-dione, 3-ethyl- has several applications in scientific research:
Biology: The compound can be used to study enzyme-catalyzed reactions and protein interactions.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclopentene-1,2-dione, 3-ethyl- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the carbonyl groups, which can participate in nucleophilic addition and substitution reactions . These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: A saturated cyclic hydrocarbon with no double bonds or carbonyl groups.
Cyclopentene: A cyclic hydrocarbon with one double bond but no carbonyl groups.
1,3-Cyclopentanedione: A similar compound with two carbonyl groups at positions 1 and 3.
Uniqueness
3-Cyclopentene-1,2-dione, 3-ethyl- is unique due to its specific substitution pattern and the presence of both carbonyl groups and an ethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
143101-83-1 |
|---|---|
Formule moléculaire |
C7H8O2 |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
3-ethylcyclopent-3-ene-1,2-dione |
InChI |
InChI=1S/C7H8O2/c1-2-5-3-4-6(8)7(5)9/h3H,2,4H2,1H3 |
Clé InChI |
VCTJARROZLMWSZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CCC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)


![4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-](/img/structure/B12561197.png)

![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)

![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)


![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)
![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)

![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)
